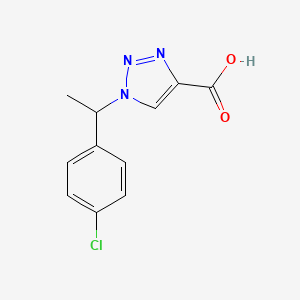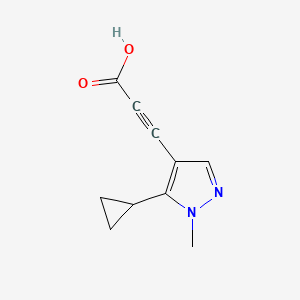
3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid is a compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions . For example, the reaction of 1-methyl-3-cyclopropyl-1H-pyrazole with propiolic acid in the presence of a suitable catalyst can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the propiolic acid moiety to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl and pyrazole moieties play a crucial role in binding to these targets, modulating their activity and leading to various biological effects . The compound’s propiolic acid group can also participate in covalent bonding with target molecules, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-cyclopropyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the propiolic acid group.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a chloro and phenyl group instead of cyclopropyl and propiolic acid.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Features boronic acid ester instead of propiolic acid.
Uniqueness
3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid is unique due to the presence of the cyclopropyl and propiolic acid groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(5-cyclopropyl-1-methylpyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-12-10(7-2-3-7)8(6-11-12)4-5-9(13)14/h6-7H,2-3H2,1H3,(H,13,14) |
InChI Key |
BMPRCKWEUDAHOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C#CC(=O)O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B11792786.png)
![6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792792.png)
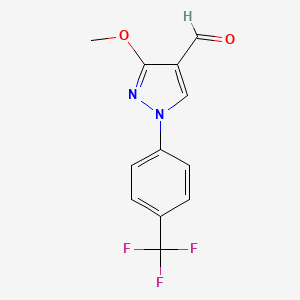
![6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol](/img/structure/B11792805.png)
![2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11792810.png)
![7-Bromo-3-phenylbenzo[D]isoxazole](/img/structure/B11792816.png)
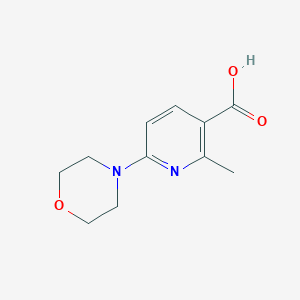
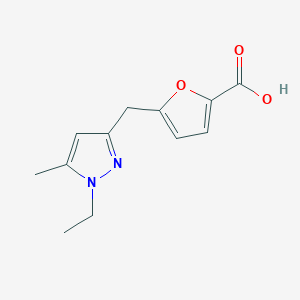
![4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11792847.png)


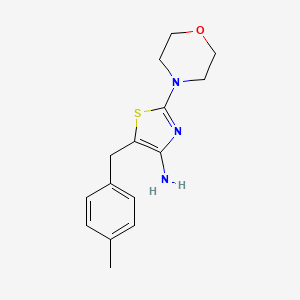
![5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11792863.png)
